H-Ile-obzl P-tosylate, also known as H-Isoleucine benzyl ester p-toluenesulfonate, is a chemical compound characterized by its structure, which includes an isoleucine amino acid moiety, a benzyl ester group, and a p-toluenesulfonate functional group. Its molecular formula is , and it has a molecular weight of approximately 393.50 g/mol . This compound is often utilized in peptide synthesis and various organic reactions due to its ability to protect amino groups during chemical transformations.
While specific biological activities of H-Ile-obzl P-tosylate are not extensively documented, compounds containing isoleucine are known to play significant roles in protein synthesis and metabolism. Isoleucine itself is an essential amino acid involved in various physiological processes, including energy production and muscle metabolism. The presence of the p-toluenesulfonate group may influence its solubility and reactivity but does not inherently confer specific biological activity beyond that of its parent amino acid.
The synthesis of H-Ile-obzl P-tosylate typically involves several steps:
H-Ile-obzl P-tosylate finds applications primarily in the field of organic chemistry and biochemistry:
Interaction studies involving H-Ile-obzl P-tosylate typically focus on its reactivity with other nucleophiles or electrophiles during peptide synthesis or modification processes. Understanding these interactions helps optimize conditions for coupling reactions and improve yields in peptide synthesis.
Several compounds share structural similarities with H-Ile-obzl P-tosylate, particularly those involving different amino acids or variations in protecting groups. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| H-Leu-obzl P-tosylate | High | Contains leucine instead of isoleucine |
| H-Ala-obzl P-tosylate | Moderate | Uses alanine as the amino acid |
| H-Phe-obzl P-tosylate | High | Contains phenylalanine; aromatic side chain |
| H-Val-obzl P-tosylate | High | Valine instead of isoleucine; branched side chain |
| H-DL-Leu-Obzl p-tosylate | Moderate | Racemic mixture; includes both L- and D-leucine |
These compounds are unique due to their specific amino acid residues and variations in side chains, which can significantly influence their reactivity and biological properties compared to H-Ile-obzl P-tosylate .
Benzyl esterification serves as the foundational step in synthesizing H-Ile-OBzl P-tosylate. The process typically begins with the protection of the α-amino group of isoleucine using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions. Subsequent benzylation involves reacting the carboxylate group with benzyl alcohol in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).
A critical advancement in this step is the use of para-substituted benzyl alcohols to enhance steric shielding of the ester bond, thereby improving hydrolytic stability. For instance, bulky benzyl derivatives like diphenylmethyl or isopropyl-substituted benzyl groups reduce nucleophilic attack on the ester, as demonstrated in studies where methyl-substituted benzyl esters exhibited three-fold greater resistance to hydrolysis compared to unmodified analogs. This strategy aligns with the broader trend of tailoring benzyl groups to balance reactivity and stability in peptide synthesis.
Incorporating the tosyl group into the protected isoleucine backbone involves reacting the hydroxyl or amine moiety with p-toluenesulfonyl chloride (TsCl). This reaction proceeds via an SN2 mechanism, where the lone pair of the nucleophile (e.g., alcohol oxygen) attacks the electrophilic sulfur center in TsCl, displacing chloride and forming the tosylate ester.
Key considerations include:
The resulting tosylate intermediate is highly reactive, enabling further functionalization in peptide chain elongation or drug conjugate synthesis.
H-Isoleucine benzyl ester p-toluenesulfonate represents a unique substrate class for peptide-bond forming enzymes, exhibiting distinctive recognition patterns that differ significantly from conventional amino acid derivatives [1]. The molecular architecture of this compound, featuring an isoleucine amino acid residue with benzyl ester protection and p-toluenesulfonate counterion, creates specific steric and electronic requirements for enzymatic interaction [3].
Substrate specificity in peptide-bond forming enzymes is primarily determined by the three-dimensional shape of the active site and the positioning of catalytic residues [1]. The S1 binding pocket, which accommodates the amino acid side chain, demonstrates remarkable selectivity based on size, hydrophobicity, and stereochemical configuration [4] [5]. For H-Isoleucine benzyl ester p-tosylate, the branched isoleucine side chain presents unique challenges for enzyme recognition due to its β-branched structure.
Research has demonstrated that aminopeptidases exhibit varying substrate preferences depending on the N-terminal amino acid characteristics [4] [5]. The large and hydrophobic nature of typical S1 pockets in aminopeptidases generally favors substrates with non-polar side chains, though specific geometric constraints can limit acceptance of β-branched amino acids like isoleucine [5]. Studies using synthetic substrate libraries have revealed that the presence of phenylalanine residues in proximity to the β-carbon of substrate backbones can create steric hindrance with β-branched substrates, leading to unfavorable interactions [5].
The enzymatic recognition of benzyl ester derivatives follows distinct patterns compared to methyl esters [6] [7]. Kinetic studies have shown that benzyl esters are hydrolyzed approximately three times faster than corresponding methyl esters by serine proteases [7]. This enhanced reactivity is attributed to the electron-withdrawing properties of the benzyl group, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by the catalytic serine residue [8] [7].
Table 1: Comparative Kinetic Parameters for Amino Acid Ester Hydrolysis
| Substrate Type | Relative Hydrolysis Rate | Enantioselectivity (L/D) | Optimal pH Range |
|---|---|---|---|
| Isoleucine methyl ester | 1.0 | 15:1 | 7.0-8.0 |
| Isoleucine benzyl ester | 3.2 | 10:1 | 7.5-8.5 |
| Phenylalanine benzyl ester | 4.8 | 50:1 | 7.0-7.5 |
| Valine benzyl ester | 2.1 | 8:1 | 7.2-8.2 |
The stereochemical requirements for peptide-bond forming enzymes demonstrate high specificity for L-configured amino acids [7] [9]. This enantioselectivity arises from the precise positioning of substrate within the active site, where D-configured substrates adopt different binding conformations that result in reduced catalytic efficiency [5] [7]. The presence of the tosylate counterion in H-Isoleucine benzyl ester p-tosylate may influence this stereochemical recognition through electrostatic interactions with charged residues in the enzyme active site [3].
Streptomyces S9 aminopeptidase represents a particularly significant enzyme family for the biocatalytic transformation of amino acid ester derivatives, including compounds structurally related to H-Isoleucine benzyl ester p-tosylate [10] [11]. The S9 aminopeptidase from Streptomyces thermocyaneoviolaceus has demonstrated remarkable versatility in catalyzing both hydrolytic and synthetic reactions through aminolysis mechanisms [10].
The catalytic mechanism of S9 aminopeptidase involves formation of an acyl-enzyme intermediate through nucleophilic attack by the catalytic serine residue on the substrate carbonyl group [10] [12]. This intermediate can subsequently react with various nucleophiles, including water for hydrolysis or amino compounds for peptide synthesis [10]. The enzyme exhibits broad substrate specificity toward acyl acceptors while maintaining strict requirements for acyl donors [10].
Experimental investigations have revealed that S9 aminopeptidase preferentially utilizes L-proline benzyl ester as an acyl donor, suggesting that the enzyme active site is optimally configured for aromatic ester substrates [10]. This preference indicates that H-Isoleucine benzyl ester p-tosylate could serve as a suitable substrate, given its benzyl ester functionality and appropriate stereochemical configuration [10].
Table 2: S9 Aminopeptidase Substrate Specificity Data
| Acyl Donor | Product Formation (Ion Intensity × 10³) | Conversion Efficiency (%) | Reaction Time (hours) |
|---|---|---|---|
| L-Proline benzyl ester | 1,524 | 42.3 | 24 |
| L-Leucine ethyl ester | 1,487 | 38.7 | 24 |
| L-Methionine methyl ester | 1,473 | 36.9 | 24 |
| L-Isoleucine methyl ester | 1,369 | 35.2 | 24 |
| L-Valine methyl ester | 1,300 | 34.1 | 24 |
The aminolysis reaction catalyzed by S9 aminopeptidase proceeds through a ping-pong mechanism where the enzyme first forms a covalent intermediate with the acyl donor before accepting the amino nucleophile [10] [12]. The reaction kinetics demonstrate that substrate consumption follows first-order kinetics until complete conversion, with minimal reverse hydrolysis of the formed peptide products [10].
pH optimization studies have shown that S9 aminopeptidase exhibits maximum activity in the range of 7.0 to 8.5, with slight variations depending on the specific substrate combination [10] [13]. The enzyme maintains stability across this pH range while demonstrating enhanced synthetic activity at higher pH values due to increased nucleophilicity of amino acceptors [10].
Temperature effects on S9 aminopeptidase activity reveal optimal performance at 45-50°C, balancing enhanced reaction rates with enzyme stability [13]. Beyond this temperature range, thermal denaturation becomes significant, leading to reduced catalytic efficiency [13]. The enzyme demonstrates remarkable thermostability compared to other aminopeptidases, making it suitable for industrial biocatalytic applications [10].
The tosyl group in H-Isoleucine benzyl ester p-tosylate functions as an excellent leaving group due to its ability to stabilize negative charge through resonance delocalization [14] [15]. The p-toluenesulfonate anion formed upon departure exhibits multiple resonance structures that distribute the negative charge across the aromatic ring and sulfonate moiety [14].
Nucleophilic substitution at the tosyl group proceeds through either SN1 or SN2 mechanisms depending on the substrate structure and reaction conditions [16] [17]. In the case of amino acid derivatives, the mechanism typically follows SN2 pathways due to the primary carbon center and the presence of nucleophilic species in the reaction medium [17] [15].
The catalytic mechanism involves initial nucleophilic attack by activated water or amino nucleophiles on the carbon bearing the tosylate group [16] [15]. This attack is facilitated by general base catalysis from histidine residues in the enzyme active site, which abstract protons from the nucleophile and increase its reactivity [18] [19]. The transition state is characterized by partial bond formation between the nucleophile and carbon, with simultaneous weakening of the carbon-oxygen bond to the tosylate group [15].
Table 3: Kinetic Parameters for Tosyl Group Transfer Reactions
| Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Stereochemical Outcome |
|---|---|---|---|
| Water | 2.3 × 10⁻³ | 18.4 | Retention |
| Ammonia | 1.7 × 10⁻¹ | 15.2 | Inversion |
| Imidazole | 4.8 × 10⁻¹ | 14.7 | Inversion |
| Acetate ion | 8.9 × 10⁻² | 16.1 | Inversion |
The electronic effects of the tosyl group significantly influence the reactivity of adjacent functional groups [15]. The strong electron-withdrawing nature of the sulfonyl moiety increases the electrophilicity of nearby carbonyl carbons, enhancing their susceptibility to nucleophilic attack [15]. This effect is particularly pronounced in amino acid ester derivatives where the tosylate counterion can influence both the ester hydrolysis and amino group reactivity [3].
Enzyme-catalyzed tosyl group transfer involves precise positioning of the substrate within the active site to achieve optimal orbital overlap between the nucleophile and the electrophilic center [18] [19]. The catalytic triad of serine proteases, consisting of serine, histidine, and aspartate residues, provides the necessary chemical environment for efficient tosyl transfer [18]. The histidine residue functions as a general base, abstracting protons from the nucleophile, while the aspartate residue stabilizes the positive charge on histidine through hydrogen bonding [18].
The stereochemical outcome of tosyl group transfer depends on the mechanism pathway and the nature of the attacking nucleophile [17] [15]. SN2 mechanisms result in inversion of configuration at the reaction center, while SN1 pathways can lead to racemization due to the planar nature of the carbocation intermediate [17]. In enzymatic systems, the stereochemical control is enhanced by the three-dimensional constraints of the active site, which favor specific approach trajectories for the nucleophile [5] [19].
H-Ile-obzl P-tosylate demonstrates exceptional utility in solid-phase peptide synthesis through its unique chemical properties and compatibility with established synthetic protocols [1] [2]. The compound exists as a stable tosylate salt of L-isoleucine benzyl ester, with a molecular formula of C₁₃H₁₉NO₂·C₇H₈O₃S and molecular weight of 393.50 g/mol [1]. This amino acid derivative exhibits a melting point range of 150.0-155.0°C and maintains high purity levels of ≥99.0% as determined by high-performance liquid chromatography [1].
The integration of H-Ile-obzl P-tosylate into solid-phase peptide synthesis protocols occurs primarily through direct attachment to amino-functionalized resins [3]. The compound demonstrates remarkable coupling efficiency, achieving 95-99% conversion rates under optimal conditions [3]. This high efficiency stems from the enhanced reactivity provided by the tosylate counterion, which stabilizes the amino acid derivative and prevents unwanted side reactions during storage and synthesis [4].
The resin loading process typically utilizes N,N-dimethylformamide as the primary solvent, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and diisopropylethylamine as coupling and activating reagents [3]. Under these conditions, H-Ile-obzl P-tosylate exhibits excellent compatibility with various solid supports, including 4-methylbenzhydrylamino, Wang, and Rink Amide resins [2] [3]. The reaction proceeds efficiently at room temperature with reaction times ranging from 1 to 6 hours, yielding final products in the 85-95% range [3].
A critical advantage of H-Ile-obzl P-tosylate in solid-phase peptide synthesis lies in its minimal racemization tendency [2] [4]. The tosylate salt form provides enhanced stability compared to free amino acid esters, which are prone to epimerization under basic conditions [5]. This stability proves particularly important during repeated Fmoc deprotection cycles, where the compound maintains its stereochemical integrity even under prolonged exposure to piperidine-containing deprotection solutions [4].
The deprotection characteristics of H-Ile-obzl P-tosylate align well with standard Fmoc and Boc protecting group strategies [2] [4]. The benzyl ester protecting group remains stable throughout the synthesis cycle and can be selectively removed using hydrogenolysis conditions or trifluoroacetic acid treatment depending on the chosen synthetic strategy [6]. This orthogonal protection scheme allows for precise control over peptide assembly and final product isolation.
Research findings indicate that H-Ile-obzl P-tosylate exhibits superior coupling kinetics compared to other isoleucine derivatives [7]. Time-resolved nuclear magnetic resonance studies demonstrate that the active ester formation occurs rapidly, with minimal hydrolysis side reactions even under extended reaction conditions [7]. This stability profile classifies H-Ile-obzl P-tosylate among the slowly hydrolyzing amino acid derivatives, with half-lives exceeding 24 hours in N,N-dimethylformamide solution [7].
The application of H-Ile-obzl P-tosylate in cyclic peptide formation represents a sophisticated approach to macrocyclic compound synthesis [8] [9]. Intramolecular aminolysis reactions involving this compound enable the construction of diverse ring systems ranging from 12 to 24-membered macrocycles [8] [9]. The benzyl ester functionality serves as an activated leaving group that facilitates cyclization through nucleophilic attack by internal amino groups.
The mechanistic pathway for cyclic peptide formation involves initial conversion of the benzyl ester to a more reactive intermediate, typically through thioester formation or direct activation [8]. Studies on peptide thioesters demonstrate that cyclization proceeds efficiently in aqueous acetonitrile solutions using imidazole as both catalyst and buffer [8]. Under these conditions, H-Ile-obzl P-tosylate-containing precursors achieve cyclization yields ranging from 70-95%, depending on the specific peptide sequence and ring size [8].
The stereochemical configuration of the isoleucine residue significantly influences cyclization efficiency [8]. Research data reveals that peptide sequences containing L-configured amino acids, including isoleucine, demonstrate superior cyclization propensities compared to their D-amino acid counterparts [8]. Specifically, peptides with L-L-L-L-L stereochemistry achieve 95% cyclization with minimal dimer formation, while sequences incorporating D-amino acids show reduced cyclization rates and increased hydrolysis byproducts [8].
Ring size considerations play a crucial role in determining optimal cyclization conditions [9]. The conformational preorganization facilitated by H-Ile-obzl P-tosylate enables formation of highly strained 12-membered rings, which are typically challenging to synthesize using conventional methods [9]. The CyClick chemistry approach, which exploits conformationally-induced amide backbone activation, proves particularly effective for generating cyclic peptides containing isoleucine residues [9].
The cyclization reaction conditions require careful optimization to maximize intramolecular versus intermolecular reactions [8] [9]. High dilution techniques, typically employing 1 millimolar concentrations, favor cyclization over oligomerization [8]. Temperature control maintains reaction selectivity, with optimal conditions occurring at room temperature in mixed aqueous-organic solvent systems [9].
Substrate scope investigations demonstrate that H-Ile-obzl P-tosylate tolerates various amino acid compositions within the peptide sequence [9]. The presence of aromatic residues such as phenylalanine and tyrosine enhances cyclization efficiency through favorable π-π stacking interactions [9]. Additionally, the incorporation of glycine residues provides conformational flexibility that facilitates ring closure [9].
The resulting cyclic peptides exhibit enhanced proteolytic stability compared to their linear counterparts [9]. Enzymatic degradation studies using chymotrypsin reveal that cyclic peptides containing isoleucine maintain structural integrity for up to 24 hours with only 5% cleavage, while linear analogs undergo complete degradation within 90 minutes [9]. This enhanced stability stems from the conformational constraints imposed by the macrocyclic structure.
Enzyme-catalyzed peptide synthesis utilizing H-Ile-obzl P-tosylate represents an environmentally sustainable approach to dipeptide construction [10] [11]. The benzyl ester functionality provides enhanced substrate affinity for various proteolytic enzymes, significantly improving reaction efficiency compared to simpler alkyl esters [10] [11]. This enhanced affinity results from favorable hydrophobic interactions between the benzyl group and enzyme active site regions.
Papain emerges as the most effective catalyst for H-Ile-obzl P-tosylate-mediated dipeptide synthesis [10] [11]. The enzyme demonstrates remarkable substrate tolerance, with the benzyl ester group broadening the substrate specificity profile [10]. Comparative studies reveal that alanine and glycine benzyl esters achieve equivalent polymerization rates under papain catalysis, despite their substantially different intrinsic affinities toward the enzyme [10] [11]. This equalization effect enables more predictable and controllable peptide synthesis outcomes.
The two-step enzymatic mechanism involves initial formation of a covalent acyl-intermediate complex between the protease and the carboxyl ester group, followed by deacylation through aminolysis to form the peptide bond [10] [11]. The benzyl ester group significantly enhances the stability of this acyl-intermediate, leading to improved coupling efficiency [10]. Kinetic analyses demonstrate coupling efficiencies ranging from 85-95% for papain-catalyzed reactions involving H-Ile-obzl P-tosylate [11].
Optimal reaction conditions require careful pH and temperature control to maintain enzyme activity while maximizing synthetic yield [11]. Papain exhibits optimal performance at pH 6.0-7.5 and temperatures between 37-45°C [11]. Under these conditions, the enzyme maintains high catalytic activity while minimizing unwanted hydrolysis reactions that compete with peptide bond formation.
Alternative proteases demonstrate varying degrees of compatibility with H-Ile-obzl P-tosylate substrates [11]. Chymotrypsin achieves moderate coupling efficiencies of 70-85% under optimal conditions (pH 7.5-8.5, 25-37°C), while subtilisin performs well at elevated temperatures (50-60°C) with coupling efficiencies of 80-90% [11]. Thermolysin shows good performance at pH 7.0-8.0 and temperatures of 60-70°C, achieving 75-88% coupling efficiency [11].
The influence of reaction medium composition significantly affects enzymatic performance [11]. Organic co-solvents enhance substrate solubility while maintaining enzyme activity, with optimal results achieved using 10-30% organic solvent concentrations [11]. N,N-dimethylformamide and dimethyl sulfoxide prove most compatible with maintaining both substrate stability and enzyme function.
Product characterization reveals that enzyme-catalyzed synthesis maintains high stereochemical fidelity [11]. The mild reaction conditions minimize racemization risks, with less than 1% epimerization observed under optimal conditions [11]. This stereochemical preservation represents a significant advantage over chemical coupling methods that may introduce unwanted isomeric products.
The scalability of enzyme-catalyzed synthesis depends on enzyme stability and reaction kinetics [11]. Immobilized enzyme systems enhance operational stability and enable continuous processing approaches [11]. These systems maintain catalytic activity over extended periods, enabling multi-gram scale synthesis of H-Ile-obzl P-tosylate-containing dipeptides.
Comparative analysis with traditional chemical coupling methods reveals distinct advantages for enzymatic approaches [11]. While chemical methods achieve higher overall yields (95-99%), enzymatic synthesis provides superior selectivity and reduced byproduct formation [11]. The environmental benefits of enzymatic synthesis, including reduced waste generation and milder reaction conditions, make this approach increasingly attractive for industrial applications.